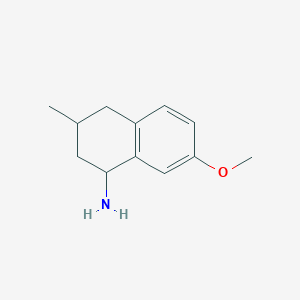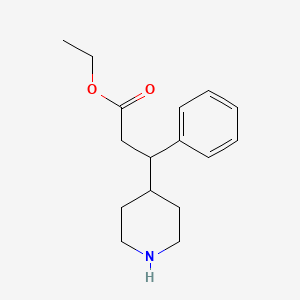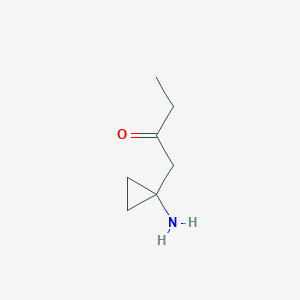
3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11ClFNO It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a cyclobutanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反応の分析
Types of Reactions
3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Amino-3-(4-fluorophenyl)propionic acid: Similar in structure but with a propionic acid group instead of a cyclobutanol ring.
3-Amino-3-(2-chloro-4-fluorophenyl)cyclobutan-1-ol: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol is unique due to its specific substitution pattern and the presence of a cyclobutanol ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C10H11ClFNO |
|---|---|
分子量 |
215.65 g/mol |
IUPAC名 |
3-amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11ClFNO/c11-8-3-6(1-2-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
InChIキー |
LIOXAYZJSIIBQJ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C2=CC(=C(C=C2)F)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)

![4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13166036.png)


![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
![2,2,2-Trifluoroethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B13166083.png)



![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)
